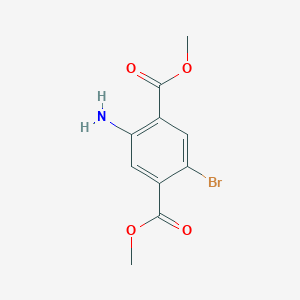

Dimethyl 2-Amino-5-bromoterephthalate

Description

Significance of Terephthalate (B1205515) Scaffolds in Organic and Materials Chemistry

Terephthalate scaffolds, derived from terephthalic acid, are fundamental structural motifs in the realms of organic and materials chemistry. Their rigid, linear, and symmetrical nature, provided by the para-substituted benzene (B151609) ring, makes them ideal building blocks for creating well-defined and robust molecular architectures. lifechemicals.comnih.gov In polymer chemistry, terephthalates are most famously known as the key component of polyethylene (B3416737) terephthalate (PET), a widely used thermoplastic polymer. acs.orgcu.edu.eg The ester linkages in PET and other terephthalate-based polyesters can be subjected to various chemical modifications, allowing for the tuning of material properties. bohrium.com

The versatility of the terephthalate scaffold extends to the construction of porous materials such as metal-organic frameworks (MOFs). nih.govrsc.org In these materials, terephthalic acid or its derivatives act as organic linkers that connect metal ions or clusters, forming highly ordered, porous structures. These MOFs have shown significant promise in applications such as gas storage, catalysis, and drug delivery. nih.gov The ability to introduce functional groups onto the terephthalate ring allows for the precise control of the chemical and physical properties of the resulting materials. nih.gov

Furthermore, the terephthalate framework is a common feature in liquid crystals and various dyes. cu.edu.egresearchgate.net The rigid core of the terephthalate contributes to the anisotropic properties required for liquid crystalline phases, while functionalized terephthalates can be used as precursors in the synthesis of complex dye molecules. bohrium.com The inherent stability and predictable geometry of the terephthalate scaffold make it an invaluable tool for chemists and material scientists in the design and synthesis of novel functional materials.

Overview of Aminated and Halogenated Terephthalate Esters as Synthetic Building Blocks

Aminated and halogenated terephthalate esters are a crucial class of bifunctional building blocks in organic synthesis. The presence of both amino and halo substituents on the terephthalate ring, along with the ester functionalities, provides multiple reactive sites for further chemical transformations. enamine.net This multi-functionality allows for the stepwise and controlled synthesis of complex molecules and materials.

The amino group (–NH2) on the terephthalate ring can act as a nucleophile, a base, or a directing group in various chemical reactions. It is a key functional group for the synthesis of polyamides, dyes, and pharmaceuticals. bohrium.comresearchgate.net For instance, the amino group can be diazotized and subsequently replaced by a wide range of other functional groups, or it can participate in condensation reactions to form amide bonds. researchgate.net In the context of MOFs, the amino group can be post-synthetically modified to introduce new functionalities within the pores of the material. nih.gov

Halogen atoms, such as bromine (–Br), on the terephthalate ring serve as versatile synthetic handles. googleapis.com They are excellent leaving groups in nucleophilic aromatic substitution reactions and are key participants in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. googleapis.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of elaborate molecular architectures. The strategic placement of both amino and halogen groups on the terephthalate scaffold provides a powerful platform for creating diverse and complex functional molecules. researchgate.net

Research Trajectories of Dimethyl 2-Amino-5-bromoterephthalate within Contemporary Chemical Synthesis and Materials Science

This compound has emerged as a significant building block in contemporary chemical synthesis and materials science due to its unique combination of functional groups. The presence of an amino group, a bromine atom, and two methyl ester groups on a single aromatic ring makes it a highly versatile precursor for a variety of advanced materials.

A primary research trajectory for this compound is its use as a linker in the synthesis of functionalized MOFs. The amino group can act as a basic site within the MOF structure or can be used for post-synthetic modification, while the ester groups can coordinate with metal centers. The bromine atom can be utilized for further functionalization of the MOF through post-synthetic modification reactions, allowing for the introduction of additional properties such as catalytic activity or specific binding sites.

In the field of polymer chemistry, this compound is a valuable monomer for the synthesis of specialty polymers. The amino and ester groups can participate in polymerization reactions to form polyamides and polyesters with tailored properties. The bromine atom can be used to introduce cross-linking sites or to further modify the polymer after its formation.

Furthermore, this compound is a key intermediate in the synthesis of complex organic molecules, including dyes and pharmaceutical precursors. The orthogonal reactivity of the amino, bromo, and ester functionalities allows for a high degree of control in multi-step synthetic sequences. For example, the bromine atom can be used in a cross-coupling reaction to introduce a new substituent, followed by modification of the amino or ester groups. The continued exploration of the reactivity of this compound is expected to lead to the development of new materials and synthetic methodologies with a wide range of applications.

Structure

2D Structure

Properties

IUPAC Name |

dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLKMWOSPVNYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634065 | |

| Record name | Dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185051-42-7 | |

| Record name | Dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Dimethyl 2 Amino 5 Bromoterephthalate

Reactivity of the Amino Group

The amino (-NH2) group is a strong activating, ortho-, para-directing group. Its lone pair of electrons can be donated into the aromatic π-system, increasing the electron density of the ring and making it more susceptible to electrophilic attack. The nucleophilicity of the nitrogen atom itself is also a key feature of its reactivity.

The primary amino group of Dimethyl 2-amino-5-bromoterephthalate is nucleophilic and can readily undergo various derivatization reactions. These transformations are crucial for introducing new functional groups, modifying the compound's properties, or preparing it for further analysis or synthesis. sigmaaldrich.com The goal of derivatization is often to make a polar analyte, like an amino-containing compound, more volatile or improve its chromatographic behavior. sigmaaldrich.com

Common derivatization strategies applicable to the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Silylation: Treatment with silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace active hydrogens with nonpolar silyl groups, which is particularly useful for gas chromatography analysis. sigmaaldrich.com

Reaction with isocyanates: Formation of urea derivatives. chemrxiv.org

These reactions allow for the fine-tuning of the molecule's electronic and steric properties. For instance, converting the amino group to an amide can reduce its activating effect and provide steric hindrance, which can be useful in controlling the regioselectivity of subsequent reactions. A variety of derivatization methods have been developed for amine groups, with reagents like Dansyl-Cl and Fmoc-Cl being versatile options for enhancing ionization efficiency in mass spectrometry analyses. nih.gov

Table 1: Examples of Potential Derivatization Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Type | Purpose |

|---|---|---|---|

| Acylation | Acetyl chloride | N-acetyl-amide | Protection, modification of electronic properties |

| Sulfonylation | Dansyl chloride | Sulfonamide | Fluorescence labeling, enhanced MS detection nih.gov |

| Silylation | MTBSTFA | TBDMS-amine | Increased volatility for GC-MS analysis sigmaaldrich.com |

| Carbamoylation | Phenyl isocyanate | Urea derivative | Synthesis of complex structures |

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. rsc.orgmasterorganicchemistry.com This is due to the resonance stabilization of the carbocation intermediate (the sigma complex) formed during the electrophilic attack. When the electrophile adds to the ortho or para position, a resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom, which is a particularly stable arrangement.

In this compound, the positions on the aromatic ring are:

Position 1: -COOCH3

Position 2: -NH2

Position 3: Unsubstituted

Position 4: -COOCH3

Position 5: -Br

Position 6: Unsubstituted

The amino group at position 2 will strongly direct incoming electrophiles to positions 3 (ortho) and 6 (ortho). The para position is blocked by the bromo substituent. The two methyl ester groups are deactivating and meta-directing, while the bromo group is deactivating but ortho-, para-directing. The powerful activating effect of the amino group typically dominates, making positions 3 and 6 the most likely sites for electrophilic substitution, such as nitration or halogenation. rsc.org

Reactivity of the Bromo Substituent

The bromo substituent is a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions. It can also be replaced via nucleophilic aromatic substitution under certain conditions or removed entirely.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. tcichemicals.comnih.gov This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at position 5 of the this compound core. The reaction is tolerant of many functional groups and typically proceeds under mild conditions. tcichemicals.comnih.gov

Buchwald-Hartwig Amination: This is a method for forming C-N bonds by coupling the aryl bromide with an amine. nih.govrsc.org This reaction could be used to introduce a secondary or tertiary amino group at position 5, further functionalizing the molecule. The synthesis of N-protected amino esters can be achieved via a chemo-selective Buchwald-Hartwig cross-coupling reaction. rsc.org

Phosphonation: The Hirao reaction or related palladium-catalyzed cross-couplings can be used to couple the aryl bromide with a phosphite, such as diethyl phosphite, to form an arylphosphonate. This introduces a phosphorus-containing moiety, which is of interest in materials science and medicinal chemistry.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | Biphenyl derivative | C-C tcichemicals.com |

| Buchwald-Hartwig | Morpholine | Pd2(dba)3 / XPhos | Aryl amine | C-N nih.gov |

| Phosphonation | Diethyl phosphite | Pd(OAc)2 / dppf | Diethyl arylphosphonate | C-P |

Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. nih.govmdpi.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. mdpi.com

In this compound, the bromo group is para to one methyl ester group and meta to the other. The ester group at the para position helps to stabilize the negative charge in the Meisenheimer intermediate, which is formed upon nucleophilic attack. nih.gov However, the strong electron-donating amino group at the ortho position counteracts this effect by increasing electron density on the ring, making it less susceptible to nucleophilic attack. Therefore, SNAr reactions on this substrate would likely require harsh conditions or very strong nucleophiles.

Debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This can be a useful synthetic step if the bromine was used to block a position or as a directing group and is no longer needed. Common methods for the debromination of aryl bromides include:

Catalytic Hydrogenation: Reaction with hydrogen gas (H2) over a palladium catalyst (e.g., Pd/C), often in the presence of a base like sodium acetate (B1210297) to neutralize the HBr byproduct.

Reduction with Hydrides: Using reducing agents like tributyltin hydride (Bu3SnH) in a radical-mediated process.

Magnesium and Acid: Formation of a Grignard reagent followed by quenching with an acid or water.

These reactions would convert this compound into Dimethyl 2-aminoterephthalate. nih.govchemicalbook.com

Transformations of the Ester Functionalities

The ester groups of this compound are key sites for chemical modifications, allowing for the synthesis of a variety of derivatives. These transformations include hydrolysis to the corresponding dicarboxylic acid, transesterification to form different esters, and reduction to yield di-alcohol derivatives. Such reactions are fundamental in modifying the properties of the molecule for various applications, including the synthesis of metal-organic frameworks and other functional materials.

Hydrolysis to Corresponding Carboxylic Acids

The hydrolysis of the methyl ester functionalities in this compound to yield 2-Amino-5-bromoterephthalic acid is a common and crucial transformation. This reaction is typically carried out under basic conditions, which facilitates the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.

Detailed research findings indicate that the hydrolysis can be effectively achieved using a solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mixture of water and an organic solvent like methanol (B129727), ethanol (B145695), or tetrahydrofuran (B95107) (THF). The organic solvent aids in the dissolution of the starting ester, which is often poorly soluble in aqueous solutions alone. The reaction mixture is typically heated to reflux to ensure the completion of the hydrolysis process. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion of the reaction, the resulting dicarboxylate salt is soluble in the aqueous basic solution. To isolate the 2-Amino-5-bromoterephthalic acid, the reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid (HCl). This protonates the carboxylate groups, causing the dicarboxylic acid to precipitate out of the solution, as it is generally insoluble in acidic aqueous media. The solid product can then be collected by filtration, washed with water to remove any remaining salts, and dried.

A representative procedure for the hydrolysis of a similar compound, N-cycloalkyl-2-aminoterephthalate dimethyl esters, involves dissolving the ester in THF followed by the addition of an aqueous solution of NaOH and heating the mixture. This suggests that similar conditions would be effective for the hydrolysis of this compound.

Table 1: Representative Reaction Conditions for the Hydrolysis of this compound

| Parameter | Condition |

| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Solvent System | Mixture of Water and an organic solvent (e.g., Methanol, Ethanol, THF) |

| Temperature | Reflux |

| Reaction Time | Typically several hours, monitored for completion |

| Work-up | Acidification with a strong acid (e.g., HCl) to precipitate the product |

Transesterification Reactions

Transesterification is a process where the methyl groups of the ester functionalities in this compound are exchanged with other alkyl or aryl groups by reacting with a different alcohol in the presence of a catalyst. This reaction is valuable for synthesizing a range of terephthalate (B1205515) esters with tailored properties.

The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the new alcohol is often used, or the methanol by-product is removed from the reaction mixture as it forms. The transesterification of dimethyl terephthalate, a closely related compound, is a well-studied industrial process and provides insights into the conditions that would be applicable to this compound.

Both acid and base catalysts can be employed for transesterification. Common catalysts include metal acetates such as zinc acetate, manganese acetate, and magnesium acetate, as well as organometallic compounds and strong acids or bases. The choice of catalyst can influence the reaction rate and selectivity. For instance, in the transesterification of dimethyl terephthalate with ethylene glycol, various metal acetates have been shown to be effective catalysts.

The reaction is typically carried out at elevated temperatures, often above the boiling point of the methanol by-product, to facilitate its removal and shift the equilibrium. The specific temperature and pressure conditions depend on the alcohol being used and the catalyst system.

Table 2: Potential Catalysts and Conditions for the Transesterification of this compound

| Catalyst Type | Examples | Typical Reaction Conditions |

| Metal Acetates | Zinc Acetate, Manganese Acetate | High temperature (e.g., 150-200 °C), often under inert atmosphere |

| Organometallic Compounds | Titanium alkoxides | Moderate to high temperatures, anhydrous conditions |

| Acid Catalysts | Sulfuric Acid, p-Toluenesulfonic acid | Elevated temperatures, excess of the new alcohol |

| Base Catalysts | Sodium Methoxide, Potassium Carbonate | Varies with the reactivity of the alcohol and ester |

Reduction to Alcohol Derivatives

The ester functionalities of this compound can be reduced to the corresponding primary alcohols, yielding (2-Amino-5-bromobenzene-1,4-diyl)dimethanol. This transformation is a key step in the synthesis of various compounds where the diol functionality is required.

Powerful reducing agents are necessary to carry out this reduction, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH4) is a common and effective reagent for this purpose. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the reaction of LiAlH4 with moisture.

The reaction mechanism involves the nucleophilic attack of a hydride ion from LiAlH4 on the carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the resulting aldehyde intermediate to form the primary alcohol. A stoichiometric amount of LiAlH4 is required for each ester group, so at least two equivalents of the reducing agent are needed per mole of the diester.

After the reduction is complete, the reaction is carefully quenched by the slow addition of water or an aqueous acid to decompose the excess LiAlH4 and the aluminum alkoxide intermediates. The desired diol product can then be extracted from the aqueous layer with an organic solvent.

Alternatively, other reducing agents like sodium borohydride (NaBH4) in combination with certain additives or under specific conditions can sometimes be used for the reduction of aromatic esters, although it is generally less reactive than LiAlH4.

Table 3: Common Reducing Agents and Conditions for the Reduction of this compound

| Reducing Agent | Solvent | Typical Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous Diethyl Ether or THF | 0 °C to room temperature, under inert atmosphere |

| Sodium Borohydride (NaBH4) | Methanol or Ethanol (often with additives) | Refluxing temperatures may be required |

Coordination Chemistry and Supramolecular Assembly Applications

Dimethyl 2-Amino-5-bromoterephthalate as a Multifunctional Ligand Precursor

This compound typically serves as a precursor to the corresponding dicarboxylic acid, 2-amino-5-bromoterephthalic acid, through hydrolysis of the methyl ester groups. This resulting linker molecule retains the crucial amino and bromo functionalities, which are key to its utility in coordination chemistry.

The 2-amino-5-bromoterephthalate ligand, derived from its dimethyl ester, is an exemplary bridging ligand. The two carboxylate groups are spatially separated on the benzene (B151609) ring, enabling them to coordinate to different metal centers, thus forming extended one-, two-, or three-dimensional networks. The precise geometry of the terephthalate (B1205515) backbone dictates the distance and orientation of the metal nodes within the resulting framework.

The electronic and steric properties of the amino and bromo substituents on the terephthalate linker play a crucial role in modulating the coordination environment and the resulting framework's properties. The amino group, being an electron-donating group, can influence the electron density of the carboxylate groups, potentially affecting the strength of the metal-carboxylate bonds. Its presence can also lead to the formation of hydrogen bonds, which can direct the assembly of the framework and enhance its stability. princeton.edu

The bromo group, on the other hand, is an electron-withdrawing group and is relatively bulky. Its electronic effect can influence the acidity of the carboxylate protons and the charge distribution within the linker. The steric hindrance introduced by the bromo group can affect the coordination geometry around the metal centers and influence the porosity of the resulting framework. Furthermore, the bromo substituent provides a reactive site for post-synthetic modification, a powerful tool for introducing further functionality into the material.

Integration into Metal-Organic Frameworks (MOFs) and Porous Crystalline Materials

The true potential of this compound as a ligand precursor is fully realized in the synthesis of Metal-Organic Frameworks (MOFs). These materials are renowned for their high porosity, tunable structures, and diverse applications.

Solvothermal synthesis is a widely employed method for the crystallization of MOFs. jchemrev.com In a typical synthesis, a metal salt and the organic linker, in this case, 2-amino-5-bromoterephthalic acid (derived from the dimethyl ester), are dissolved in a high-boiling point solvent, often N,N-dimethylformamide (DMF), and heated in a sealed vessel. Under these conditions, the components self-assemble into a crystalline framework. The choice of solvent, temperature, and reaction time can significantly influence the resulting MOF's structure and properties. For instance, three novel amino-functionalized MOFs, Mg-ABDC, Co-ABDC, and Sr-ABDC (where ABDC is 2-aminoterephthalate), were successfully synthesized using solvothermal reactions. rsc.org

| MOF | Metal Center | Linker | Synthesis Method |

| Mg-ABDC | Magnesium | 2-aminoterephthalate | Solvothermal |

| Co-ABDC | Cobalt | 2-aminoterephthalate | Solvothermal |

| Sr-ABDC | Strontium | 2-aminoterephthalate | Solvothermal |

Table 1: Examples of MOFs synthesized with 2-aminoterephthalate linkers using the solvothermal method. rsc.org

Isoreticular design is a powerful strategy in MOF chemistry that involves using linkers of the same geometry but with different functional groups to create a series of frameworks with the same underlying topology but with altered pore sizes and chemical environments. The 2-amino-5-bromoterephthalate linker is an ideal candidate for isoreticular synthesis. By substituting the parent terephthalic acid or 2-aminoterephthalic acid with the bromo-functionalized analogue, it is possible to systematically tune the properties of a given MOF family. For example, a series of isoreticular MOFs, denoted as IRMOF-2-X (where X = Cl, Br, I), have been synthesized using mechanochemical methods with the corresponding 2-haloterephthalic acids. rsc.org This demonstrates the feasibility of incorporating halogen-functionalized linkers into established MOF structures.

The introduction of the bromo group can impact the framework's properties in several ways, including its gas sorption characteristics, catalytic activity, and luminescence. The ability to create isoreticular series of MOFs with and without the bromo and amino groups allows for a systematic investigation of the structure-property relationships. acs.org

| Framework | Linker | Functional Groups | Key Feature |

| IRMOF-1 | Terephthalic acid | None | Parent framework |

| IRMOF-3 | 2-aminoterephthalic acid | -NH2 | Amino-functionalized |

| IRMOF-2-Br | 2-bromoterephthalic acid | -Br | Bromo-functionalized |

Table 2: Comparison of isoreticular MOFs with different functionalized linkers. rsc.orgacs.org

Post-synthetic modification (PSM) is a technique used to chemically modify a pre-synthesized MOF, allowing for the introduction of functional groups that might not be stable under the initial MOF synthesis conditions. nih.gov The 2-amino-5-bromoterephthalate linker provides two distinct reactive handles for PSM: the amino group and the bromo group.

The amino group is a versatile functional group that can undergo a wide range of chemical transformations. For example, it can be acylated, alkylated, or converted to an imine, allowing for the covalent attachment of various molecules to the MOF's pores. nih.govrsc.org This has been demonstrated in numerous studies on amino-functionalized MOFs like IRMOF-3. acs.org

The bromo group offers a different set of possibilities for PSM. While less commonly exploited than the amino group, the carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of new aryl or alkynyl groups. This opens up avenues for creating highly complex and functionalized MOF materials. The reactivity of both the amino and bromo groups within a MOF can be influenced by their confinement within the framework's pores, sometimes leading to unexpected reactivity patterns. rsc.orgchemrxiv.org

| Functional Group | Post-Synthetic Reaction | Potential Introduced Functionality |

| Amino (-NH2) | Acylation, Alkylation, Imine formation | Altered hydrophobicity, catalytic sites, chiral selectors |

| Bromo (-Br) | Suzuki coupling, Sonogashira coupling | Extended conjugation, new chromophores, catalytic centers |

Table 3: Potential post-synthetic modifications of MOFs derived from 2-amino-5-bromoterephthalate linkers.

Chiral Metal-Organic Frameworks and Enantioselective Applications

The development of chiral Metal-Organic Frameworks (MOFs) is a burgeoning field in materials science, driven by their potential applications in enantioselective separation and catalysis. Chirality, or "handedness," is a critical property in many pharmaceuticals and fine chemicals, where only one enantiomer (a non-superimposable mirror image) exhibits the desired biological activity. Chiral MOFs, with their well-defined porous structures and tunable chiral environments, offer a promising platform for distinguishing between enantiomers.

The introduction of chirality into a MOF can be achieved through several strategies, primarily involving the use of chiral building blocks, post-synthetic modification of an achiral framework with a chiral molecule, or the induction of chirality during the synthesis process. While direct experimental data for this compound is unavailable, we can extrapolate potential strategies based on research with analogous amino-functionalized terephthalates.

A primary method for creating chiral MOFs is to use ligands that are inherently chiral. While this compound is itself achiral, its amino group provides a reactive handle for the covalent attachment of a chiral auxiliary. This post-synthetic modification (PSM) approach is a powerful tool for introducing chirality into pre-existing MOFs.

For instance, a common strategy involves the reaction of the amino group on the terephthalate linker within a MOF, such as an analogue of the well-studied MIL-101-NH2 or IRMOF-3, with a chiral molecule. This could be a chiral acid, aldehyde, or isocyanate, which forms a stable covalent bond with the amino group, thereby imparting chirality to the entire framework.

Hypothetical Chiral Auxiliary Strategies for a MOF based on 2-Amino-5-bromoterephthalate:

| Chiral Auxiliary | Reaction Type | Resulting Chiral Moiety | Potential Application |

| (R)- or (S)-Mandelic Acid | Amide Coupling | Chiral Amide | Enantioselective Separation |

| (R)- or (S)-2-Phenylpropionaldehyde | Imine Condensation | Chiral Imine | Asymmetric Catalysis |

| (R)- or (S)-1-Phenylethyl isocyanate | Urea Formation | Chiral Urea | Chiral Sensing |

This post-synthetic approach allows for the systematic introduction of various chiral environments into a robust and porous parent framework. The bromine atom on the terephthalate ring could further influence the electronic properties of the framework and potentially participate in halogen bonding interactions, which might play a role in the recognition of chiral guest molecules.

Another strategy is chiral induction, where a chiral molecule is introduced during the MOF synthesis. This "chiral inductor" can direct the assembly of achiral ligands and metal nodes into a chiral framework without being incorporated into the final structure itself. Amino acids, such as L-proline or D-proline, have been successfully used as chiral inducers in the synthesis of chiral MOFs. researchgate.netnih.gov It is conceivable that a similar approach could be attempted with this compound, where the presence of a chiral co-ligand or solvent additive could bias the formation of one helical arrangement over another.

Once a chiral MOF is synthesized, its primary application often lies in the separation of racemic mixtures—a 50/50 mixture of two enantiomers. The porous nature of MOFs allows for the diffusion of guest molecules into the chiral environment of the pores, where one enantiomer may interact more favorably than the other, leading to separation.

The effectiveness of a chiral MOF for enantioselective separation is typically evaluated using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), where the chiral MOF is used as the stationary phase. The difference in retention time for the two enantiomers indicates the degree of separation.

While no enantioselective separation studies have been reported using MOFs synthesized from this compound, research on other chiral MOFs provides a blueprint for how such studies would be conducted. For example, chiral MOFs have been successfully employed to separate racemic mixtures of alcohols, amines, and other small chiral molecules.

Table of Racemates Separated by Analogous Chiral MOFs:

| Chiral MOF System | Racemate Separated | Separation Technique | Reference |

| Proline-modified MOF-74 | para-Nitrobenzaldehyde & Acetone | Asymmetric Aldol Reaction | researchgate.net |

| L-histidine incorporated ZIF-8 | 1-Phenylethanol | Membrane Separation | nih.gov |

| Chiral MOF-coated capillary | Limonene, Leucine, Proline | Gas Chromatography | nih.gov |

The success of such separations depends on several factors, including the size and shape of the MOF pores, the nature of the chiral recognition sites, and the operating conditions (e.g., temperature, solvent). The presence of both an amino group and a bromine atom on the linker of a hypothetical MOF derived from this compound could offer unique host-guest interactions, potentially leading to novel enantioselective separation capabilities.

Advanced Materials Science Applications Derived from Dimethyl 2 Amino 5 Bromoterephthalate Linkers

Catalysis in Functionalized Porous Materials

The integration of active sites into the rigid, porous structures of MOFs transforms them into highly efficient heterogeneous catalysts. rsc.org The precise spatial arrangement of functional groups on the Dimethyl 2-amino-5-bromoterephthalate linker within a MOF structure allows for the creation of well-defined catalytic environments, mimicking the active sites of enzymes.

MOFs constructed from linkers like 2-aminoterephthalate, the parent compound to this compound, serve as excellent examples of heterogeneous catalysts. nih.gov The primary amino groups (-NH2) decorating the pores act as accessible Lewis base sites, capable of catalyzing a variety of organic reactions, such as the Henry reaction. mdpi.com The catalytic activity stems from these exposed -NH2 groups within the MOF channels. mdpi.com

A significant advantage of using the this compound linker is the presence of the bromo-substituent. This halogen group provides a reactive handle for post-synthetic modification (PSM), a powerful technique to introduce new functional groups into a pre-existing MOF without altering its underlying topology. bath.ac.uknih.gov For instance, the bromo group can be converted to other functionalities through reactions like Suzuki or Sonogashira coupling, allowing for the covalent attachment of more complex catalytic moieties. This tandem modification approach, starting with the inherent amino group and adding a second function via the bromo group, allows for the design of highly specialized catalytic surfaces within the pores that are inaccessible by direct synthesis. bath.ac.uk

A key feature of MOFs in catalysis is the potential for bifunctionality, where two different types of catalytic sites coexist within the same material and can act cooperatively. acs.org MOFs synthesized from this compound are inherently suited for bifunctional catalysis. The framework possesses:

Basic Sites: The amino (-NH2) group on the organic linker provides accessible Lewis or Brønsted basic sites.

Acidic Sites: The metal-oxo clusters that form the nodes of the MOF structure can act as Lewis acid sites. The specific metal used (e.g., Zr, Cr, Al) and the presence of defects or open coordination sites determine the strength and accessibility of this acidity. mdpi.com

This combination of acidic and basic sites within close proximity allows these MOFs to catalyze reactions that require the activation of two different substrates or two different parts of the same substrate molecule. For example, amino- and sulfo-bifunctionalized MOFs have been successfully used for one-pot tandem reactions like deacetalization-Knoevenagel condensation. nih.gov The general mechanism involves the acidic center activating an acetal, while the basic amino group activates a methylene compound for the subsequent condensation step. acs.org This cooperative action within a single, stable, and recyclable heterogeneous catalyst highlights the efficiency of such systems. nih.gov

Cascade reactions, where multiple reaction steps occur sequentially in a single pot, represent a highly efficient and sustainable approach in chemical synthesis. nih.gov The multifunctional nature of MOFs derived from linkers like this compound makes them ideal candidates for catalyzing such complex transformations. rsc.org

The ability to incorporate different, and often incompatible, catalytic sites within a single framework allows MOFs to facilitate multi-step synthetic sequences. nih.gov For example, a bifunctional iridium-(2-aminoterephthalate)–Zr-MOF was developed for a one-pot, three-step cascade reaction to synthesize secondary amines. researchgate.net In this system, the iridium complex performs a hydrogenation step, while the inherent functionality of the amino-MOF facilitates a subsequent reductive amination. This demonstrates the potential for designing sophisticated reaction pathways within the pores of a MOF. The this compound linker, with its amino group and modifiable bromo group, provides a versatile platform for creating catalysts for a wide array of cascade reactions, combining acid/base, oxidation/reduction, and metal-organic catalysis. nih.gov

Gas Adsorption and Separation Properties

The well-defined pore structures and high surface areas of MOFs, combined with the ability to chemically functionalize their internal surfaces, make them exceptional materials for gas adsorption and separation. researchgate.net The amino and bromo groups of the this compound linker play a crucial role in enhancing both the capacity and selectivity of gas uptake.

The capture of carbon dioxide (CO2) from flue gas and the atmosphere is a critical challenge in mitigating climate change. Amino-functionalized MOFs are among the most promising materials for this application. rsc.org The nitrogen atom in the amino group acts as a Lewis base, exhibiting a strong affinity for the acidic CO2 molecule. This specific chemical interaction leads to significantly enhanced CO2 adsorption capacity and selectivity over other gases like nitrogen (N2). semanticscholar.org

Studies on MOFs incorporating 2-aminoterephthalate have consistently shown superior CO2 capture performance compared to their non-functionalized analogues. For instance, modifying Mg-MOF-74 with 2-aminoterephthalate linkers increased CO2 adsorption capacity by up to 44% at 323K due to the introduction of stronger chemical adsorption sites. eeer.org Similarly, amino acid functionalization of the robust MOF-808 framework has been shown to create an environment within the pores capable of selectively binding CO2 from humid flue gas, with the ability to regenerate the material without extensive heating. chemrxiv.orgchemrxiv.org The presence of water can, in some cases, enhance CO2 capture in amine-functionalized MOFs through the formation of bicarbonate species. chemrxiv.org

The data below, compiled from studies on related amino-functionalized MOFs, illustrates the effectiveness of this approach for CO2 capture.

| Material | Conditions | CO2 Adsorption Capacity | Reference |

|---|---|---|---|

| Mg-ABDC | 298 K, 1 atm | ~2.5 mmol/g | semanticscholar.org |

| Co-ABDC | 298 K, 1 atm | ~2.1 mmol/g | semanticscholar.org |

| Mg-MOF-1/8NH₂ | 303 K, 1 atm | 3.9 mmol/g | eeer.org |

| Framework 1 [Zn(TPA)₀.₅(NH₂TPA)₀.₅(bpmp)] | 293 K, 1 atm | 46 cm³/g | rsc.org |

Table 1: CO2 adsorption capacities of various MOFs functionalized with 2-aminoterephthalate (ABDC or NH₂-TPA) linkers, demonstrating the strong affinity for CO2 imparted by the amino group.

Beyond CO2 capture, the tailored pore environment of functionalized MOFs enables the selective adsorption of other important gases. researchgate.net The precise control over pore size and the introduction of specific binding sites via functional linkers are key to achieving high selectivity. nih.gov

Amino-functionalized MOFs have shown promise for the storage of hydrogen (H2) and the separation of light hydrocarbons, such as separating propane/propylene from methane in natural gas. rsc.orgresearchgate.net The selectivity arises from a combination of factors, including the size and shape of the pores and the specific interactions between the gas molecules and the functional groups on the linker. For MOFs derived from this compound, the combination of the polar amino group and the polarizable bromo group can create a unique adsorption surface. This could lead to preferential binding of certain gas molecules over others, enhancing separation performance.

Research on MOFs built with 2-aminoterephthalate has demonstrated remarkably high selectivity for CO2 over N2, a critical factor for post-combustion carbon capture.

| Material | Gas Pair | Selectivity | Reference |

|---|---|---|---|

| Mg-ABDC | CO₂/N₂ | 396 | semanticscholar.org |

| Co-ABDC | CO₂/N₂ | 326 | semanticscholar.org |

| Sr-ABDC | CO₂/N₂ | 18 | semanticscholar.org |

Table 2: CO2/N2 selectivity of MOFs constructed with 2-aminoterephthalate (ABDC) and different metal centers. The high values for the Mg and Co versions indicate strong preferential adsorption of CO2.

Sensing Applications in Luminescent Metal-Organic Frameworks

The unique photophysical properties of luminescent metal-organic frameworks (LMOFs) have positioned them as promising materials for chemical sensing applications. The incorporation of specifically designed organic linkers, such as this compound, can impart selective analyte detection capabilities to these materials. The functional groups on the linker play a crucial role in the chemoresponsive behavior and the mechanism of luminescence modulation upon interaction with target analytes.

Chemoresponsive Properties of Functionalized Linkers

The sensing capability of LMOFs is often attributed to the functional groups present on the organic linkers. Amino (-NH2) and bromo (-Br) functionalities on the terephthalate (B1205515) backbone, as found in this compound, can introduce specific interaction sites within the MOF structure. The amino group, being a Lewis base, can interact with various analytes through hydrogen bonding or coordination with metal ions. This interaction can alter the electronic properties of the linker and, consequently, the luminescence of the MOF.

Analyte Adsorption and Luminescence Modulation

The porous nature of MOFs allows for the adsorption of analyte molecules within their channels and cages. When an analyte enters the pores of an LMOF constructed from this compound linkers, it can interact with the functional groups of the linker. This host-guest interaction is the fundamental principle behind the sensing mechanism.

The modulation of luminescence upon analyte adsorption can occur through several mechanisms, including:

Luminescence Quenching: The analyte can act as a quencher, accepting energy from the excited state of the LMOF and de-exciting it through non-radiative pathways. This "turn-off" response is often observed in the presence of electron-deficient molecules or certain metal ions.

Luminescence Enhancement: In some cases, the interaction with an analyte can restrict the vibrational and rotational freedom of the linker, reducing non-radiative decay and leading to an increase in luminescence intensity, known as a "turn-on" response.

Luminescence Shift (Solvatochromism): The polarity of the analyte can alter the local environment within the MOF pores, causing a shift in the emission wavelength of the LMOF.

The selectivity of an LMOF sensor is determined by the specific chemical and electronic complementarity between the functionalized linker and the target analyte. For instance, the amino group might show a high affinity for acidic vapors or specific metal cations, leading to a detectable change in luminescence.

Interactive Data Table: Hypothetical Luminescence Response of a MOF with this compound Linkers to Various Analytes

| Analyte | Concentration (ppm) | Luminescence Intensity (a.u.) | Emission Wavelength (nm) | Response Type |

| Nitrobenzene | 10 | 50 | 450 | Quenching |

| Aniline | 10 | 150 | 455 | Enhancement |

| Fe(III) ions | 5 | 20 | 450 | Quenching |

| Acetone | 50 | 95 | 452 | No significant change |

Polymer Chemistry and Advanced Polymeric Materials

This compound holds potential as a versatile building block in polymer chemistry due to its difunctional nature, containing both amino and ester groups, along with a reactive bromine atom. These functionalities allow for its participation in various polymerization reactions to create advanced polymeric materials with tailored properties.

Utilization as a Monomer or Intermediate in Polymer Synthesis (e.g., Polyesters, Polyamides)

The structure of this compound makes it a suitable candidate for the synthesis of both polyesters and polyamides through step-growth polymerization.

Polyesters: The dimethyl ester groups can undergo transesterification with diols to form polyester (B1180765) chains. The resulting polyesters would possess pendant amino and bromo groups along the polymer backbone. These functional groups can be further modified to impart specific properties to the material, such as improved dyeability, flame retardancy, or as sites for cross-linking. The general synthesis of polyesters from terephthalate derivatives is a well-established industrial process. scranton.eduprocess-insights.comugent.beresearchgate.net

Polyamides: The amino group can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form amide linkages, leading to the formation of polyamides. In this case, the ester and bromo groups would be pendant to the polyamide chain. These functional polyamides could exhibit unique solubility, thermal, and mechanical properties. The synthesis of polyamides from aminoterephthalate derivatives is a known route to functional aromatic polyamides. nih.govcore.ac.ukresearchgate.netmdpi.com

The presence of the bromine atom on the aromatic ring can enhance the flame retardancy of the resulting polymers and also serves as a reactive site for post-polymerization modifications, such as cross-linking or grafting of other polymer chains.

Development of Hybrid Inorganic/Organic Materials

The functional groups of this compound make it an interesting component for the development of hybrid inorganic/organic materials. These materials combine the properties of both inorganic and organic components, often leading to synergistic effects and novel functionalities.

The amino and ester groups can act as anchoring sites for inorganic species. For example, they can coordinate with metal ions or form covalent bonds with the surface of inorganic nanoparticles (e.g., silica (B1680970), titania). This allows for the creation of organic-inorganic hybrid networks where the organic component, derived from the polymerization of the terephthalate monomer, is intimately linked to the inorganic phase.

Such hybrid materials could find applications in various fields:

Coatings and Films: Providing enhanced thermal stability, scratch resistance, and specific optical or electronic properties.

Nanocomposites: Where the functionalized polymer matrix ensures a good dispersion and strong interfacial adhesion with inorganic fillers, leading to improved mechanical properties.

Membranes: For gas separation or filtration, where the hybrid structure can offer a combination of mechanical robustness and selective permeability.

The development of hybrid organic-inorganic materials is a rapidly growing field, with ongoing research into new combinations of organic and inorganic components to achieve advanced functionalities. nih.govsemanticscholar.orgresearchgate.net

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The structural integrity and purity of Dimethyl 2-Amino-5-bromoterephthalate are readily confirmed by ¹H and ¹³C NMR spectroscopy. While specific experimental data for the brominated compound is not widely published, the spectra can be reliably predicted based on its constituent parts and data from its non-brominated analog, Dimethyl 2-aminoterephthalate. nih.govchemicalbook.comnist.gov

In the ¹H NMR spectrum, the molecule is expected to show two distinct singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The presence of the electron-donating amino group and the electron-withdrawing bromo and ester groups influences their chemical shifts. The two methyl ester groups will present as a singlet, integrating to six protons, likely around 3.9 ppm, similar to Dimethyl terephthalate (B1205515). bipm.org The amine protons typically appear as a broad singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic C-H | ~7.0-8.0 | Singlet |

| ¹H | Aromatic C-H | ~7.0-8.0 | Singlet |

| ¹H | Amine (N-H₂) | Broad | Singlet |

| ¹H | Methyl Ester (O-CH₃) | ~3.9 | Singlet |

| ¹³C | Aromatic C-Br | ~110-120 | - |

| ¹³C | Aromatic C-N | ~145-155 | - |

| ¹³C | Aromatic C-H | ~115-135 | - |

| ¹³C | Aromatic C-COOCH₃ | ~125-140 | - |

| ¹³C | Ester Carbonyl (C=O) | ~165-170 | - |

| ¹³C | Methyl Ester (O-CH₃) | ~52 | - |

When this compound is used as an organic linker to construct Metal-Organic Frameworks (MOFs), solid-state NMR (ssNMR) becomes an invaluable tool for characterizing the structure and dynamics of the framework. Unlike diffraction techniques that require long-range order, ssNMR probes the local environment of nuclei. rsc.org

Functional groups attached to MOF linkers can often be disordered or exhibit significant dynamic behavior, making them difficult to localize using X-ray diffraction. nih.gov Solid-state NMR can overcome this limitation. Techniques like ¹H-¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) can confirm the incorporation of the linker into the MOF structure and provide insights into the mobility of the functional groups. nih.govresearchgate.net For instance, the dynamics of the amino group or the rotation of the entire linker within the MOF cavity can be studied by measuring relaxation times or through variable temperature experiments. This information is critical for understanding the properties of the MOF, such as its flexibility and its interactions with guest molecules. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds within the molecule. Based on data from the analogous compound Dimethyl 2-aminoterephthalate, the following characteristic peaks are expected nist.govchemicalbook.com:

N-H Stretching: The amino group (NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

C=O Stretching: The most intense band in the spectrum is typically the carbonyl (C=O) stretch of the ester functional groups, found in the range of 1700-1730 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester groups will be visible in the 1100-1300 cm⁻¹ range.

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

The presence of these characteristic bands in the FT-IR spectrum serves as a quick confirmation of the molecule's functional group composition.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound. For this compound (C₁₀H₁₀BrNO₄), the calculated average mass is approximately 288.1 g/mol . chemspider.com

A key feature in the mass spectrum will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in a characteristic pair of peaks (M⁺ and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass units and having nearly equal intensity.

The fragmentation pattern is predicted to be similar to that of other aromatic esters. nist.gov Common fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): This would lead to a strong peak at [M-31]⁺.

Loss of a methoxycarbonyl radical (•COOCH₃): This results in a fragment at [M-59]⁺.

The analysis of these fragments, combined with the distinctive isotopic pattern of bromine, provides unambiguous confirmation of the molecular formula and aspects of its structure.

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While a specific crystal structure for this compound is not publicly available, a detailed analysis of its non-brominated parent, Dimethyl 2-aminoterephthalate, provides significant insight into the expected molecular conformation and packing.

A 2009 study revealed that Dimethyl 2-aminoterephthalate crystallizes in the monoclinic space group P2₁/c. The molecules form centrosymmetric dimers through two N—H···O=C hydrogen bonds between the amino group of one molecule and a carbonyl oxygen of a neighboring molecule. Furthermore, each molecule is stabilized by an intramolecular N—H···O=C hydrogen bond between the amino group and the adjacent ester carbonyl. These dimers then stack along the a-axis, with neighboring stacks adopting a herringbone arrangement.

Table 2: Crystallographic Data for the Analog Compound Dimethyl 2-aminoterephthalate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.7721 (12) |

| b (Å) | 16.928 (5) |

| c (Å) | 11.841 (5) |

| β (°) | 93.88 (5) |

| Volume (ų) | 954.4 (6) |

| Z | 4 |

| Key Supramolecular Interaction | N—H···O=C hydrogen-bonded dimers |

Powder XRD for Bulk Material Characterization and Phase Purity

Powder X-ray Diffraction (PXRD) is an essential non-destructive technique used to characterize the crystalline nature of bulk materials. It provides critical information on the phase identity, purity, and crystallinity of a sample. For a synthesized batch of this compound, PXRD is the primary method to confirm that the desired crystalline solid has been formed and to identify the presence of any crystalline impurities or different polymorphic forms.

For materials derived from this linker, such as Metal-Organic Frameworks (MOFs), PXRD is used to confirm that the intended structure has been synthesized. For instance, studies on MOFs synthesized with 2-aminoterephthalate linkers use PXRD to verify the formation of the desired framework and to assess its stability after activation or exposure to different conditions. researchgate.netuq.edu.aursc.org The diffraction patterns of as-synthesized MOFs are compared with simulated patterns from single-crystal data to confirm phase purity. researchgate.net

Table 1: Representative Crystal Data for a Terephthalate Analog This data is for the related compound Dimethyl 2-aminoterephthalate and illustrates the parameters obtained from single-crystal analysis, which are used to generate a reference PXRD pattern.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.7721 |

| b (Å) | 16.928 |

| c (Å) | 11.841 |

| β (°) | 93.88 |

| Volume (ų) | 954.4 |

Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reverse-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. nih.gov The separation is based on the differential partitioning of the analyte between the two phases. For terephthalate esters, a gradient elution using a mixture of acetonitrile (B52724) and water is often effective, with detection typically performed using a UV detector set at a wavelength where the aromatic ring shows strong absorbance, such as 240 nm or 254 nm. nih.govsci-hub.se This method allows for the quantification of the main compound and any impurities present. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. thermofisher.com While the methyl ester groups in this compound increase its volatility compared to the parent acid, derivatization may sometimes be employed to enhance its thermal stability and chromatographic behavior. The GC separates components of the mixture, which are then ionized and detected by the mass spectrometer. tdi-bi.com The mass spectrometer provides a mass spectrum for each component, which aids in its definitive identification based on its fragmentation pattern. For the analysis of brominated aromatic compounds, GC coupled with negative chemical ionization mass spectrometry (NCI-MS) can be particularly sensitive and selective, as it can monitor for the characteristic bromide anions (m/z 79 and 81). osti.govnih.gov

Table 2: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Setting |

| HPLC | Column | Reverse-phase C18, 5 µm |

| Mobile Phase | Acetonitrile / Water (gradient) nih.gov | |

| Flow Rate | 1.0 mL/min sci-hub.se | |

| Detection | UV at 240-254 nm nih.gov | |

| Temperature | 30 °C sci-hub.se | |

| GC-MS | Column | Capillary column (e.g., HP-5MS) tdi-bi.com |

| Carrier Gas | Helium tdi-bi.com | |

| Injection Mode | Splitless | |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) osti.gov | |

| MS Detector | Quadrupole or Ion Trap |

Thermogravimetric Analysis (TGA) for Thermal Stability of Derived Materials

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is crucial for determining the thermal stability of materials derived from this compound, particularly MOFs. The functional groups on the linker can significantly influence the framework's stability.

A typical TGA curve for a MOF synthesized using an amino-terephthalate linker shows distinct mass loss steps. researchgate.net The initial weight loss, occurring at temperatures below 200 °C, is generally attributed to the removal of guest solvent molecules (like DMF or water) trapped within the pores. mdpi.com This is followed by a plateau region, indicating that the framework is stable over this temperature range. A significant and sharp weight loss at higher temperatures (often above 400 °C) signifies the decomposition of the organic linker and the collapse of the MOF structure. eeer.org The final residual mass corresponds to the formation of a stable metal oxide. This information is vital for defining the operational temperature limits for applications such as gas storage or catalysis.

Table 3: Representative TGA Data for an Amino-Functionalized MOF

| Temperature Range (°C) | Event | Representative Mass Loss (%) |

| 25 - 200 | Desolvation (removal of guest molecules) mdpi.com | 5 - 15% |

| 200 - 400 | Stable Framework Plateau | < 2% |

| > 400 | Framework Decomposition (Linker loss) eeer.org | 40 - 60% |

Gas Adsorption Isotherms for Porosity and Surface Area Determination

Gas adsorption isotherms are fundamental for characterizing the porous nature of materials derived from this compound, such as MOFs. researchgate.netmdpi.com This technique measures the amount of gas adsorbed onto a material's surface at a constant temperature over a range of pressures. Nitrogen adsorption at 77 K is the standard method for this analysis.

The shape of the adsorption isotherm provides qualitative information about the pore structure. A Type I isotherm, for example, is characteristic of microporous materials like many MOFs. researchgate.net From this data, several key parameters are calculated:

Brunauer-Emmett-Teller (BET) Surface Area: This is a measure of the total specific surface area of the material, including all accessible surfaces within the pores. researchgate.net

Langmuir Surface Area: Often reported alongside BET, this value is derived from a different model and can be higher for microporous materials. researchgate.net

Pore Volume: This represents the total volume of the pores within the material. researchgate.net

Pore Size Distribution: This analysis provides information on the range and average size of the pores.

The functionalization of the linker, with both an amino and a bromo group, is expected to modify the pore environment compared to a non-functionalized linker. nih.govresearchgate.net These groups can alter the surface chemistry and geometry of the pores, which in turn influences the material's affinity for different gases, affecting its performance in applications like gas separation and storage. digitellinc.comrsc.org For example, amino-functionalized MOFs have shown enhanced CO₂ adsorption capacities. uq.edu.aueeer.org

Table 4: Representative Porosity Data for a MOF Derived from an Amino-Functionalized Linker

| Parameter | Representative Value | Unit |

| BET Surface Area | 1220 researchgate.net | m²/g |

| Langmuir Surface Area | 1395 researchgate.net | m²/g |

| Total Pore Volume | 0.611 researchgate.net | cm³/g |

| Isotherm Type | Type I | N/A |

Computational Studies and Theoretical Modeling of Dimethyl 2 Amino 5 Bromoterephthalate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and has been applied to study terephthalate-based molecules and their derivatives.

Prediction of Electronic Structure and Spectroscopic Parameters

DFT calculations can provide detailed information about the electronic properties of Dimethyl 2-Amino-5-bromoterephthalate. By solving the Kohn-Sham equations, one can determine the molecular orbital energies, electron density distribution, and other electronic parameters. These calculations are crucial for understanding the molecule's reactivity and its potential applications in areas like photocatalysis, where the electronic band gap is a key parameter. nih.govacs.org

Spectroscopic parameters can also be predicted with high accuracy using DFT. Theoretical calculations of infrared (IR) and Raman spectra can aid in the interpretation of experimental data, allowing for the assignment of vibrational modes to specific molecular motions. Similarly, predicting NMR chemical shifts can help in the structural elucidation of the molecule and its derivatives.

Below is a hypothetical table of predicted electronic and spectroscopic parameters for this compound based on DFT calculations.

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Band Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Main IR Peaks | 3400 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds.

Reaction Mechanism Elucidation and Transition State Analysis

DFT is an invaluable tool for studying chemical reactions, allowing for the mapping of potential energy surfaces and the identification of transition states. For this compound, this could involve studying its synthesis, polymerization into MOFs, or its reactivity towards other molecules. By calculating the activation energies, one can predict the feasibility and kinetics of a reaction.

For instance, in the context of MOF synthesis, DFT can be used to model the coordination of the terephthalate (B1205515) linker to metal nodes. Transition state analysis can reveal the mechanism of this process and help in optimizing reaction conditions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations allow for the investigation of dynamic processes and the thermodynamic properties of systems over time.

Investigation of Ligand Rotational Dynamics within MOFs

When incorporated as a linker in a MOF, the rotational dynamics of the this compound unit can have a significant impact on the properties of the material, such as its flexibility and guest adsorption capabilities. mdpi.com MD simulations can be used to study the rotational barriers and dynamics of the phenylene ring of the terephthalate linker. mdpi.com These simulations can reveal how factors such as temperature, guest loading, and the nature of the metal node affect the linker's mobility. mdpi.com

The following table presents illustrative data from a hypothetical MD simulation studying the rotational barrier of the central ring in a MOF containing this compound.

| System | Rotational Energy Barrier (kJ/mol) |

| Bare MOF | 35 |

| MOF with adsorbed CO₂ | 45 |

| MOF with adsorbed H₂O | 50 |

Note: The data in this table is for illustrative purposes.

Adsorption Behavior and Guest-Host Interactions in Porous Materials

MD simulations are widely used to study the adsorption and diffusion of guest molecules within porous materials like MOFs. By simulating the interactions between guest molecules (e.g., gases like CO₂ or CH₄) and the MOF framework, one can gain insights into the adsorption mechanism and determine key parameters such as adsorption energies and diffusion coefficients. The functional groups on the this compound linker, namely the amino and bromo groups, are expected to play a significant role in these interactions.

Monte Carlo Simulations for Adsorption Properties

Monte Carlo (MC) simulations, particularly the Grand Canonical Monte Carlo (GCMC) method, are a powerful tool for predicting the adsorption isotherms of gases in porous materials. GCMC simulations can be used to calculate the amount of gas adsorbed in a MOF at a given pressure and temperature, providing a direct comparison with experimental measurements.

For a MOF constructed from this compound linkers, GCMC simulations could predict its capacity for storing gases like hydrogen or for capturing carbon dioxide. The simulations can also provide information on the preferred binding sites for guest molecules within the MOF structure, highlighting the role of the functional groups on the linker.

An illustrative GCMC simulation result for CO₂ adsorption in a hypothetical MOF is shown in the table below.

| Pressure (bar) | CO₂ Uptake (mmol/g) |

| 1 | 2.5 |

| 5 | 7.8 |

| 10 | 12.3 |

| 20 | 18.9 |

Note: This data is hypothetical and serves as an example of typical GCMC simulation results.

Quantitative Structure-Property Relationship (QSPR) Modeling for Functionalized Terephthalates

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For functionalized terephthalates, including derivatives structurally related to this compound, QSPR models serve as predictive tools to estimate various properties without the need for extensive experimental measurements. This approach is particularly valuable in materials science, environmental science, and drug discovery for screening large numbers of compounds and prioritizing those with desired characteristics.

The fundamental principle of QSPR lies in the hypothesis that the molecular structure, as encoded by various molecular descriptors, dictates the macroscopic properties of a substance. These descriptors can be categorized into several types:

Constitutional descriptors: These reflect the basic molecular composition and connectivity, such as molecular weight and atom counts.

Topological descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and branching.

Geometric descriptors: These are calculated from the three-dimensional coordinates of the atoms and describe the spatial arrangement of the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as orbital energies (e.g., HOMO and LUMO), partial charges, and dipole moments.

Once a set of relevant descriptors is calculated for a series of terephthalate derivatives, statistical methods are employed to build a predictive model. Multiple Linear Regression (MLR) is a commonly used technique that generates a linear equation relating the property of interest to the most influential descriptors.

A generalized QSPR model can be represented by the following equation:

Property = a₀ + a₁D₁ + a₂D₂ + ... + aₙDₙ

where Property is the physicochemical property being modeled, D₁, D₂, ..., Dₙ are the molecular descriptors, and a₀, a₁, a₂, ..., aₙ are the regression coefficients determined from the statistical analysis.

For instance, QSPR models have been successfully developed to predict the toxicity of plasticizers, including various dialkyl phthalates. In such studies, descriptors related to molecular size, lipophilicity (log P), and electronic properties have been shown to be critical in determining the toxicological endpoints.

The following table illustrates a hypothetical QSPR model for predicting a property of a series of functionalized terephthalates, based on common descriptors found in the literature for similar aromatic esters.

| Property Predicted | Molecular Descriptors | Hypothetical QSPR Equation | Statistical Significance |

| Aquatic Toxicity (log 1/IGC₅₀) | Molecular Weight (MW), Log P | log 1/IGC₅₀ = 0.5log P + 0.01MW - 2.3 | R² = 0.85, Q² = 0.78 |

| Biodegradation Rate | HOMO Energy, Molecular Surface Area | Rate = -1.2HOMO + 0.05Area - 5.7 | R² = 0.79, Q² = 0.71 |

| Soil Sorption Coefficient (log K_oc) | Polarizability, Total Energy | log K_oc = 0.8Polarizability - 0.002Total Energy + 3.1 | R² = 0.91, Q² = 0.86 |

This table is for illustrative purposes to demonstrate the structure of a QSPR model and does not represent real experimental data for this compound.

The predictive power and robustness of a QSPR model are evaluated using various statistical metrics, including the coefficient of determination (R²) for the training set and the cross-validation coefficient (Q²) to assess its internal predictivity. External validation, using a set of compounds not included in the model development, is also crucial to ascertain its real-world applicability.

In the context of this compound, QSPR modeling could be employed to predict a range of properties. For example, the presence of the amino and bromo substituents would significantly influence the electronic and steric descriptors, which in turn would affect properties such as reactivity in polymerization reactions, solubility in various solvents, and potential biological activity. A QSPR model developed for a series of substituted terephthalates could elucidate the quantitative impact of these functional groups on a desired property, thereby guiding the synthesis of new derivatives with tailored characteristics.

The development of robust QSPR models for functionalized terephthalates is an active area of research. As more experimental data becomes available and computational methods advance, the accuracy and predictive power of these models are expected to improve, facilitating the efficient design and screening of novel terephthalate-based materials.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Synthetic Pathways to Address Scalability and Sustainability

The widespread application of Dimethyl 2-amino-5-bromoterephthalate hinges on the development of efficient, scalable, and environmentally benign synthetic routes. Current laboratory-scale synthesis often involves the bromination of Dimethyl 2-aminoterephthalate using bromine in a chlorinated solvent like dichloromethane, which can achieve high yields of around 81%. nih.gov However, the use of hazardous reagents and solvents presents challenges for large-scale industrial production and environmental sustainability.

Future research will likely focus on "green chemistry" approaches. One promising avenue is the exploration of catalytic hydrogenation for the synthesis of the parent compound, Dimethyl aminoterephthalate, from Dimethyl 2-nitroterephthalate. google.com This method, which can achieve high purity and yield, offers a more environmentally friendly alternative to traditional reduction methods. google.com Adapting such catalytic systems for the bromo-derivative or developing alternative green bromination techniques will be crucial. Enzymatic processes, which have been explored for the production of terephthalic acid from polyester (B1180765) waste, could also offer a sustainable pathway for producing the core terephthalate (B1205515) structure. google.comgoogle.com The development of solid-supported catalysts and flow chemistry processes could further enhance the scalability, safety, and sustainability of its synthesis.

Exploration of this compound in Emerging Fields of Material Science

The bifunctional nature of this compound makes it an exciting building block for a new generation of advanced materials.

Metal-Organic Frameworks (MOFs): The carboxylate functionalities (after hydrolysis of the methyl esters to carboxylic acids) are ideal for coordinating with metal ions to form Metal-Organic Frameworks (MOFs). nih.govresearchgate.net The presence of both an amino and a bromo group on the organic linker allows for the creation of multifunctional MOFs. bohrium.comnih.gov The amino group can act as a basic site, enhancing selectivity for certain guest molecules, while the bromine atom can be used as a site for post-synthetic modification. osti.govbath.ac.ukresearchgate.netlabxing.comresearchgate.net This dual functionality can be exploited to create MOFs with tailored pore environments for applications in gas storage and separation, catalysis, and sensing. For instance, amino-functionalized MOFs have shown improved CO2 adsorption capabilities. mdpi.com

Polymers and Functional Dyes: The amino group in this compound can be readily diazotized and coupled with other aromatic compounds to synthesize a wide range of azo dyes. unb.canih.govresearchgate.netcuhk.edu.hk The bromine substituent can further be used to tune the electronic properties and, consequently, the color and performance of these dyes. In polymer science, this compound can serve as a functional monomer. For example, it can be incorporated into polyesters, polyamides, or other polymers to impart specific properties such as flame retardancy (due to the bromine), increased thermal stability, or a handle for further chemical modification. nih.gov

Rational Design of Multi-Functional Materials Based on Tailored Terephthalate Linkers

The true potential of this compound lies in the rational design of materials where each functional group plays a specific, predetermined role. The ability to selectively address the amino and bromo groups allows for the creation of highly complex and functional materials.